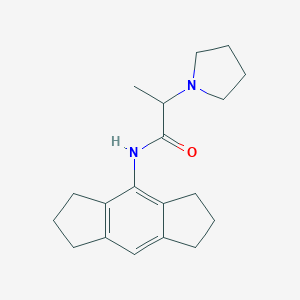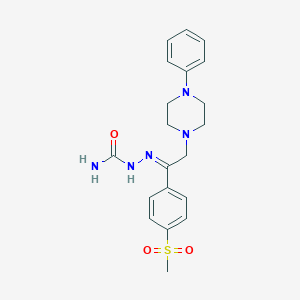
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a hexahydro-s-indacene core and a pyrrolidinylpropanamide moiety. This compound has garnered interest due to its potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-s-indacene structure.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.
Formation of the Propanamide Moiety: The final step involves the coupling of the hexahydro-s-indacene core with a propanamide derivative under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the NLRP3 inflammasome.
作用機序
The compound exerts its effects primarily by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. By binding to specific sites on the NLRP3 protein, it prevents the assembly and activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This inhibition helps in mitigating inflammatory and autoimmune conditions .
類似化合物との比較
Similar Compounds
GDC-2394: A potent and selective NLRP3 inhibitor with a similar mechanism of action.
Uniqueness
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide stands out due to its unique hexahydro-s-indacene core, which provides distinct physicochemical properties and potentially improved pharmacokinetic profiles compared to other NLRP3 inhibitors .
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4g/mol |
IUPAC名 |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C19H26N2O/c1-13(21-10-2-3-11-21)19(22)20-18-16-8-4-6-14(16)12-15-7-5-9-17(15)18/h12-13H,2-11H2,1H3,(H,20,22) |
InChIキー |
ZGDMLUXKVUAPMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCC4 |
正規SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol 1-oxide](/img/structure/B374622.png)
![1,3-Benzenediol, 4-[2-(dimethylaminomethyl)phenylthio]-](/img/structure/B374624.png)
![1-benzyl-4-(2,7-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374625.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[3-(1-pyrrolidinyl)propyl]amine](/img/structure/B374628.png)
![4-[4-(methylamino)butoxy]-9H-xanthen-9-one](/img/structure/B374629.png)
![6-[2-(1-piperidinyl)ethoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374630.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
